(4S,4'S)-2,2'-Bis(2-(benzyloxy)phenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
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Overview
Description
(4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a complex organic compound known for its unique structural properties. It features two benzyloxyphenyl groups attached to a tetrahydro-bioxazole core, making it a significant molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of benzyloxyphenyl derivatives with oxazole precursors under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, (4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole has potential applications in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and as a precursor for various chemical products. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. The benzyloxyphenyl groups play a crucial role in binding to these targets, facilitating various biochemical processes. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Benzyloxy)propanal
- 2,2’-Bis(4-(tert-butyl)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
Uniqueness
Compared to similar compounds, (4S,4’S)-2,2’-Bis(2-(benzyloxy)phenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole stands out due to its specific structural arrangement and the presence of benzyloxyphenyl groups
Properties
Molecular Formula |
C32H28N2O4 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4S)-2-(2-phenylmethoxyphenyl)-4-[(4S)-2-(2-phenylmethoxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O4/c1-3-11-23(12-4-1)19-35-29-17-9-7-15-25(29)31-33-27(21-37-31)28-22-38-32(34-28)26-16-8-10-18-30(26)36-20-24-13-5-2-6-14-24/h1-18,27-28H,19-22H2/t27-,28-/m1/s1 |
InChI Key |
ZABMKHQZJDNDOI-VSGBNLITSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2OCC3=CC=CC=C3)[C@H]4COC(=N4)C5=CC=CC=C5OCC6=CC=CC=C6 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2OCC3=CC=CC=C3)C4COC(=N4)C5=CC=CC=C5OCC6=CC=CC=C6 |
Origin of Product |
United States |
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